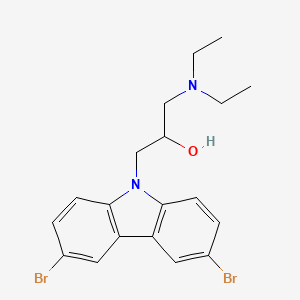

1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol

Description

Properties

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(diethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Br2N2O/c1-3-22(4-2)11-15(24)12-23-18-7-5-13(20)9-16(18)17-10-14(21)6-8-19(17)23/h5-10,15,24H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLOLDXAJANKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol typically involves multi-step organic reactions. One common method starts with the bromination of carbazole to introduce bromine atoms at positions 3 and 6. This step is followed by the alkylation of the carbazole nitrogen with 3-diethylamino-propan-2-ol under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography or recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.

Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives.

Scientific Research Applications

Neurogenesis Induction

Wiskostatin has been shown to enhance neurogenesis in rat neural stem cells (NSCs). A study demonstrated that treatment with Wiskostatin increased the number of neurons without affecting astrocytogenesis, suggesting its potential in neurodegenerative disease therapies. The compound promotes final cell division during NSC differentiation, which is crucial for neurogenesis .

Inhibition of Actin Polymerization

Wiskostatin acts as a selective inhibitor of the N-WASP protein, which is involved in actin polymerization. This inhibition can be crucial in cancer research, where actin dynamics play a role in tumor cell migration and invasion. By targeting the Arp2/3 complex, Wiskostatin may help in developing treatments that prevent metastasis in cancers .

Potential Anticancer Activity

Given its role in modulating cytoskeletal dynamics, there is ongoing research into the anticancer properties of Wiskostatin. Its ability to inhibit N-WASP suggests potential applications in therapies aimed at reducing tumor growth and spread .

Organic Electronics

The compound's structure makes it a candidate for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Carbazole derivatives are known for their good electron-donating abilities and chemical stability, making them suitable for these applications .

Synthesis of Advanced Materials

Wiskostatin can serve as a building block for synthesizing new materials with tailored electronic properties. Its dibromo substituents allow for facile coupling reactions that can lead to the formation of polymers with specific functionalities necessary for advanced electronic applications .

Data Table: Summary of Applications

Case Study 1: Neurogenic Effects

In a study published by PubMed, researchers investigated the effects of Wiskostatin on NSCs and found that it significantly increased the number of neurons formed without promoting astrocyte development. This indicates its potential therapeutic role in conditions like Alzheimer's disease where neurogenesis is impaired .

Case Study 2: Cancer Metastasis Research

Another study explored the effects of Wiskostatin on cancer cell lines. By inhibiting N-WASP, the compound reduced the motility of cancer cells, suggesting its potential as an anti-metastatic agent. This research highlights its promise in developing new cancer therapies focused on inhibiting cell migration .

Mechanism of Action

The mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects. The presence of bromine atoms and the diethylamino group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3)

- Structure: Shares the 3,6-dibromo-carbazole core but substitutes the diethylamino group with a phenylamino moiety.

- Biological Activity: Acts as a potent Nampt activator, increasing NAD+ levels and rescuing NADH/NAD+ ratios in diabetic hearts . Demonstrates cardioprotective effects in db/db mice, improving ejection fraction, reducing infarct size, and enhancing p-AKT/p-eNOS signaling . Reduces blood glucose and arrhythmia risk in diabetic models .

- Molecular Weight : ~488.21 g/mol (CAS 304880-74-8, ).

- Key Data :

1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methoxyphenylamino)-propan-2-ol

- Structure: Replaces bromine atoms with chlorine and introduces a 2-methoxy-phenylamino group.

- Molecular Formula : C₂₂H₂₀Cl₂N₂O₂ ().

- Implications: Chlorine substitution likely reduces molecular weight (vs. Methoxy group may enhance solubility compared to non-polar substituents.

WK-29: 1-((3-Butoxypropyl)amino)-3-((1-(3,6-difluoro-carbazol-9-yl)propan-2-yl)oxy)propan-2-ol

- Structure: Features a 3,6-difluoro-carbazole core and a butoxypropylamino side chain.

- Synthesis : 73% yield via multi-step reaction ().

- Physicochemical Data :

- Melting Point: 151–153°C.

- HRMS-ESI: [M+H]+ 632.3088 (calculated 632.3100).

- Comparison : The fluorinated carbazole and ether linkage may reduce steric hindrance, improving enzyme interaction compared to brominated analogs.

1-(9H-Carbazol-9-yl)-3-(dipropylamino)-propan-2-ol

- Structure: Lacks halogenation on the carbazole and uses a dipropylamino group.

- Molecular Weight : 324.46 g/mol ().

- Boiling Point: 306.9°C, indicating higher volatility than brominated derivatives.

Structural and Functional Analysis

Table 2: Pharmacodynamic Comparison (P7C3 vs. Diethylamino Analog)

Contradictions and Limitations

- CAS Number Discrepancy: lists P7C3 as CAS 73087-83-9, while cites CS-1463301353-96-6.

Biological Activity

1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol, commonly referred to as Wiskostatin, is a compound that has garnered attention for its biological activities, particularly in the context of cellular mechanisms and potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C19H22Br2N2O

- Molecular Weight : 426.15 g/mol

- CAS Number : 253449-06-8

- Synonyms : Wiskostatin, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-diethylamino-propan-2-ol

Wiskostatin acts primarily as an inhibitor of the Arp2/3 complex, which is crucial for actin polymerization. By inhibiting this complex, Wiskostatin disrupts cytoskeletal dynamics, which can affect various cellular processes such as motility and morphology. This mechanism has implications in cancer biology and neuroprotection.

Anticancer Activity

Wiskostatin has shown promising results in preclinical studies for its anticancer properties. It is particularly noted for its ability to inhibit the proliferation of various cancer cell lines through:

- Induction of apoptosis.

- Inhibition of cell migration and invasion.

Case Study: Breast Cancer

In a study involving breast cancer cell lines, Wiskostatin demonstrated a significant reduction in cell viability at concentrations ranging from 1 to 10 µM. The IC50 value was determined to be approximately 5 µM, indicating potent activity against these cells.

Neuroprotective Effects

Wiskostatin has been investigated for its neuroprotective properties, especially in models of neurodegenerative diseases. The compound appears to promote neuronal survival under stress conditions by:

- Reducing oxidative stress.

- Enhancing neuronal differentiation.

Case Study: Neurodegeneration

In vitro studies using neuronal cultures exposed to oxidative stress revealed that treatment with Wiskostatin led to a decrease in apoptotic markers and an increase in cell survival rates by up to 30% compared to untreated controls.

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of Wiskostatin. The compound exhibited moderate antibacterial activity against several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Safety and Toxicology

Toxicological assessments indicate that Wiskostatin exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity in vivo.

Q & A

Q. What are the recommended synthetic routes for 1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol, and how can reaction conditions be optimized?

A common approach involves coupling carbazole derivatives with amino-propanol precursors via nucleophilic substitution or transition-metal-catalyzed reactions. For example, describes a decarboxylative N-alkylation method using Ru(dtbbpy)₃ catalysts in dichloroethane/hexafluoroisopropanol (DCE/HFIP) solvent systems . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of acid and tosyl reagent), catalyst loading (0.025 equiv.), and reaction time (reflux for 2–4 hours). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (DMF/water) is critical for isolating high-purity products.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions on the carbazole ring and diethylamino-propanol chain. For instance, reports δ 8.24 ppm for aromatic protons and δ 3.4–3.8 ppm for diethylamino groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 632.3088 in ) .

- IR Spectroscopy : Detects functional groups (e.g., O–H stretch at ~3323 cm⁻¹ and C–Br vibrations at 745 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Engineering Controls : Perform reactions in fume hoods with proper ventilation to mitigate inhalation risks .

- Waste Disposal : Follow EHS guidelines for halogenated organic waste, as brominated carbazoles may persist in the environment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of carbazole derivatives?

- Comparative Bioassays : Test the compound alongside structurally analogous derivatives (e.g., ’s carvedilol analogs) under identical conditions to isolate substituent-specific effects .

- Meta-Analysis : Cross-reference activity data from multiple studies (e.g., DNMT1 inhibition in vs. β-blocker activity in ) to identify confounding variables like assay type or cell line variability .

Q. What computational methods aid in predicting the compound’s reactivity or interactions?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Simulate binding to biological targets (e.g., DNMT1 in ) using software like AutoDock Vina to prioritize in vitro testing .

- QSPR Models : Correlate substituent effects (e.g., bromine vs. fluorine) with physicochemical properties (logP, solubility) using datasets from .

Q. How to design experiments to study the compound’s stability under different conditions?

- Stress Testing : Expose the compound to heat (40–80°C), light (UV irradiation), and varied pH (1–13) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Kinetic Analysis : Calculate half-life (t₁/₂) under accelerated conditions (e.g., 40°C/75% RH) to extrapolate shelf-life .

Q. What strategies optimize the compound’s solubility for in vitro assays?

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- pH Adjustment : Protonate the diethylamino group (pKa ~9–10) in acidic buffers (pH 4–6) to improve solubility .

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) via ester or amide linkages, as demonstrated in ’s acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.